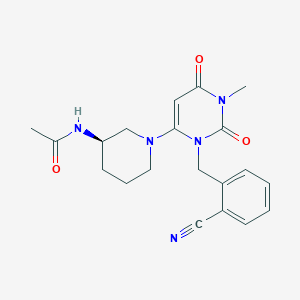
乙酰化阿洛替尼
描述
Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus . Alogliptin Related Compound 15 is often studied for its structural and functional similarities to alogliptin, providing insights into the pharmacological and biochemical properties of DPP-4 inhibitors.
科学研究应用
Alogliptin Related Compound 15 has several scientific research applications:
作用机制
Target of Action
N-Acetyl Alogliptin primarily targets the dipeptidyl peptidase 4 (DPP-4) enzyme . This enzyme plays a crucial role in glucose homeostasis by regulating the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) .
Mode of Action
N-Acetyl Alogliptin inhibits the DPP-4 enzyme, resulting in prolonged active incretin levels . Incretin hormones increase insulin synthesis and release from pancreatic beta cells and decrease glucagon secretion from pancreatic alpha cells . Decreased glucagon secretion results in decreased hepatic glucose production .
Biochemical Pathways
The inhibition of DPP-4 by N-Acetyl Alogliptin affects the TLR4/MYD88/NF-κB and miRNA-155/SOCS-1 signaling pathways . These pathways are involved in inflammation and immune responses. By modulating these pathways, N-Acetyl Alogliptin can exert neuroprotective effects and improve learning and memory impairments .
Pharmacokinetics
N-Acetyl Alogliptin is extensively absorbed, regardless of food intake . The compound is primarily excreted in urine (76%, with 60% to 71% as unchanged drug), and also in feces (13%) . The peak plasma concentration of N-Acetyl Alogliptin occurs 1 to 2 hours after dosing .
Result of Action
The inhibition of DPP-4 by N-Acetyl Alogliptin leads to improved glucose homeostasis . This is achieved through increased insulin synthesis and release, and decreased glucagon secretion . Additionally, N-Acetyl Alogliptin has been shown to have neuroprotective effects, improving learning and memory impairments .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Acetyl Alogliptin. For instance, lifestyle factors such as diet and physical activity can impact the effectiveness of N-Acetyl Alogliptin in managing glucose homeostasis . Furthermore, exposure to certain environmental stressors can affect the body’s response to N-Acetyl Alogliptin . .
生化分析
Biochemical Properties
N-Acetyl Alogliptin, as a derivative of Alogliptin, is expected to interact with the DPP-4 enzyme . By inhibiting DPP-4, N-Acetyl Alogliptin prolongs the activity of incretins, hormones that enhance insulin secretion and inhibit glucagon secretion . This results in improved regulation of blood glucose levels .
Cellular Effects
N-Acetyl Alogliptin, through its inhibition of DPP-4, influences various cellular processes. It enhances insulin secretion, inhibits glucagon secretion, and thereby helps regulate blood glucose levels . This can impact various cell signaling pathways, gene expression, and cellular metabolism related to glucose regulation .
Molecular Mechanism
The molecular mechanism of N-Acetyl Alogliptin involves the inhibition of the DPP-4 enzyme . This inhibition prevents the degradation of incretins, leading to increased levels of these hormones . The result is enhanced insulin secretion and inhibited glucagon secretion, which helps regulate blood glucose levels .
Temporal Effects in Laboratory Settings
Studies on Alogliptin, the parent compound, have shown that it maintains effective DPP-4 inhibition for up to 24 hours .
Dosage Effects in Animal Models
The effects of N-Acetyl Alogliptin dosage in animal models have not been extensively studied. Studies on Alogliptin have shown that it is generally well-tolerated in animal models .
Metabolic Pathways
N-Acetyl Alogliptin is metabolized into two minor metabolites: N-demethylated alogliptin and N-acetylated alogliptin . The N-demethylated metabolite is active and an inhibitor of DPP-4, while the N-acetylated metabolite is inactive .
Transport and Distribution
Alogliptin, the parent compound, is known to be distributed throughout the body and is not associated with an increased risk of major cardiovascular events .
Subcellular Localization
As a DPP-4 inhibitor, it is likely to interact with the DPP-4 enzyme, which is found on the surface of various cell types .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Alogliptin Related Compound 15 involves several synthetic steps. One common method starts with the racemic compound 3-piperidine carboxamide, which undergoes Hoffmann rearrangement under the action of 1-fluoronaphthalene, hydrogen peroxide, and fluoboric acid to yield 3-aminopiperidine . This intermediate is then acidized and salified by concentrated hydrochloric acid, followed by separation and salification with D-tartaric acid to obtain the target product with high chirality purity (ee value > 99.5%) and an overall yield of 89%-93% .
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and environmental friendliness. The solvents used are typically ethanol-water mixtures, which are low-cost and environmentally friendly . The reaction conditions are kept simple and can be implemented at room temperature, making the process suitable for mass production.
化学反应分析
Types of Reactions
Alogliptin Related Compound 15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, fluoboric acid for Hoffmann rearrangement, and concentrated hydrochloric acid for acidization . The conditions are typically mild, with reactions often carried out at room temperature.
Major Products
The major products formed from these reactions include 3-aminopiperidine and its derivatives, which are crucial intermediates in the synthesis of Alogliptin Related Compound 15 .
相似化合物的比较
Similar Compounds
Similar compounds include:
- Anagliptin
- Linagliptin
- Saxagliptin
- Sitagliptin
- Teneligliptin
- Vildagliptin
Uniqueness
Alogliptin Related Compound 15 is unique due to its high chirality purity and the specific synthetic route used for its preparation . It also exhibits distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .
属性
IUPAC Name |
N-[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-14(26)22-17-8-5-9-24(13-17)18-10-19(27)23(2)20(28)25(18)12-16-7-4-3-6-15(16)11-21/h3-4,6-7,10,17H,5,8-9,12-13H2,1-2H3,(H,22,26)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPUDCLWEJZQGM-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108731-49-2 | |
| Record name | N-Acetyl alogliptin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1108731492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-ACETYL ALOGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U93RK9Q9H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



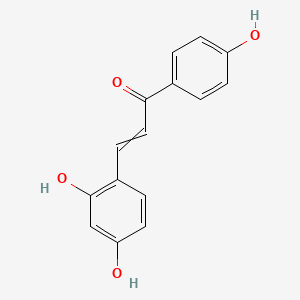
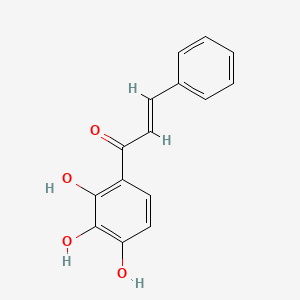
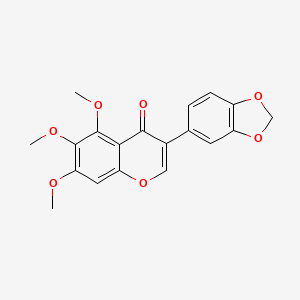
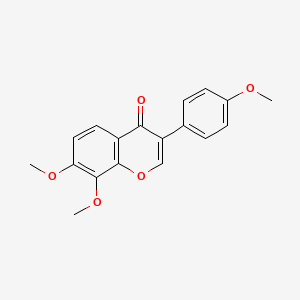
![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)

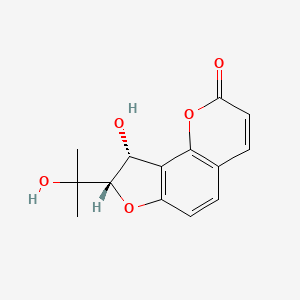
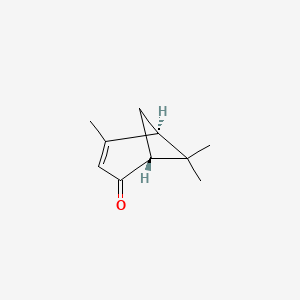
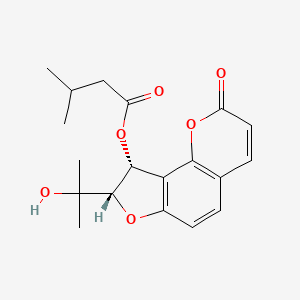
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B600776.png)
